molecular formula C8H8ClNS B8743467 N-(4-Chlorophenyl)ethanethioamide

N-(4-Chlorophenyl)ethanethioamide

Cat. No.: B8743467
M. Wt: 185.67 g/mol
InChI Key: HCUVVJINIWWCCR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)ethanethioamide is a sulfur-containing organic compound characterized by a thioamide (-C(=S)-NH-) group attached to a para-chlorophenyl moiety. Structurally, it consists of an ethanethioamide backbone (CH₂-C(=S)-NH-) linked to a 4-chlorophenyl ring. This configuration imparts unique electronic and steric properties due to the electron-withdrawing chlorine substituent and the polarizable thioamide group. Thioamides are less common than their oxygenated amide analogs but exhibit distinct reactivity, such as enhanced metal-chelating capacity and altered solubility profiles.

Properties

Molecular Formula

C8H8ClNS

Molecular Weight

185.67 g/mol

IUPAC Name

N-(4-chlorophenyl)ethanethioamide

InChI

InChI=1S/C8H8ClNS/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)

InChI Key

HCUVVJINIWWCCR-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-Chlorophenyl)ethanethioamide with three categories of analogs: phthalimide derivatives, hydroxamic acids, and substituted ethanethioamides. Key differences in functional groups, substituent effects, and applications are highlighted.

Comparison with 3-Chloro-N-phenyl-phthalimide (Phthalimide Derivative)

  • Functional Groups : 3-Chloro-N-phenyl-phthalimide contains a phthalimide core (two fused carbonyl groups) with a meta-chlorophenyl substituent, contrasting with the thioamide group in this compound .
  • Substituent Position : The chlorine atom is in the meta position on the phenyl ring in 3-chloro-N-phenyl-phthalimide versus para in the target compound. This positional difference influences electronic effects (e.g., resonance and inductive forces) and steric interactions.
  • Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for synthesizing polyimides, high-performance polymers used in electronics and aerospace .

Comparison with N-(4-Chlorophenyl)-hydroxamic Acids

  • Functional Groups : Hydroxamic acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide) feature a hydroxamate (-CONHOH) group, which is a strong metal chelator and radical scavenger, unlike the thioamide group .
  • Biological Activity : Hydroxamic acids with 4-chlorophenyl substituents demonstrate antioxidant properties in DPPH and β-carotene assays, attributed to their ability to donate hydrogen atoms . Thioamides may exhibit different mechanisms due to sulfur’s lower electronegativity and higher polarizability.
  • Reactivity : Hydroxamic acids are prone to hydrolysis under acidic conditions, whereas thioamides are generally more stable but susceptible to oxidation at the sulfur atom.

Comparison with 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide

  • Functional Groups : Both compounds share an ethanethioamide backbone, but the analog in includes a ketone (2-oxo) group and a para-trifluoromethylphenyl substituent .
  • Substituent Effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing electrophilicity and lipophilicity compared to the chloro (-Cl) group. This may influence solubility and bioavailability.
  • Physical Properties : The analog is a yellow oil that solidifies in air, suggesting lower crystallinity than this compound, which is likely a solid (inferred from similar thioamides) .

Data Table: Key Properties of Comparable Compounds

Compound Name Functional Groups Substituent Physical State (Reported) Notable Applications/Properties Reference
This compound Ethanethioamide 4-Chlorophenyl Not reported Hypothesized bioactivity -
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chlorophenyl Solid (synthetic monomer) Polyimide synthesis
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide Hydroxamic acid, Cyclopropane 4-Chlorophenyl Not reported Antioxidant (DPPH assay)
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide Ethanethioamide, Ketone 4-Trifluoromethylphenyl Yellow oil (solidifies) Structural studies (NMR/HRMS data)

Research Findings and Implications

  • Substituent Effects : Para-chloro substituents optimize electronic effects for aromatic interactions, while meta-substitution (as in phthalimides) favors polymer backbone rigidity .
  • Gaps in Knowledge: Direct data on this compound’s synthesis, stability, and bioactivity are lacking. Future studies should explore its antioxidant capacity, metal-binding behavior, and pharmacokinetics relative to hydroxamic acids and phthalimides.

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